7-Deazahypoxanthine

Description

Properties

IUPAC Name |

3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMZEITWVNHWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190281 | |

| Record name | 7-Deazahypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3680-71-5 | |

| Record name | 7-Deazahypoxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3680-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Deazahypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3680-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3680-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Deazahypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Deazahypoxanthine: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-deazahypoxanthine, a purine analogue of significant interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies.

Chemical Structure and Properties

This compound, also known as 3,7-Dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, is a heterocyclic compound where the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom.[1][2][3] This modification significantly alters its electronic properties and biological activity compared to its parent compound, hypoxanthine.

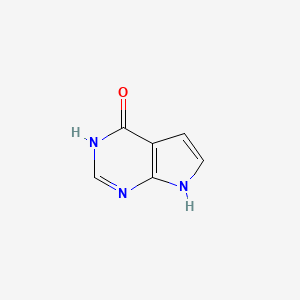

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₆H₅N₃O | [4][5] |

| Molecular Weight | 135.12 g/mol | |

| CAS Number | 3680-71-5 | |

| IUPAC Name | 3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

| Synonyms | 3,7-Dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, 7-Deaza-6-hydroxy Purine | |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 345-350 °C | |

| Solubility | Limited solubility in water, soluble in DMSO and alkaline aqueous solutions. | |

| SMILES | O=C1NC=Nc2[nH]ccc12 | |

| InChI | 1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10) |

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, making them promising candidates for drug development, particularly in oncology.

Antiproliferative Activity via Microtubule Destabilization

A primary mechanism of action for the anticancer effects of C2-substituted this compound derivatives is the disruption of the microtubule network in cancer cells. These compounds bind to the colchicine site on β-tubulin, inhibiting its polymerization. This interference with microtubule dynamics leads to mitotic arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

Caption: Microtubule destabilization by this compound.

Inhibition of Angiogenesis

This compound has demonstrated anti-angiogenic properties. This is proposed to occur through the inhibition of Vascular Endothelial Growth Factor (VEGF) synthesis and by preventing VEGF from binding to its receptor (VEGFR). By disrupting the VEGF signaling pathway, this compound can inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis. Additionally, the parent compound, 7-deazaxanthine, is a known inhibitor of thymidine phosphorylase (TP), an enzyme involved in angiogenesis.

Caption: Inhibition of angiogenesis by this compound.

Xanthine Oxidase Inhibition

This compound is a known inhibitor of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. The product of its oxidation by xanthine oxidase, 7-deazaxanthine, is a potent inhibitor of the enzyme.

| Derivative | IC₅₀ (µM) | Reference |

| This compound-8-carboxylate ester derivative (Compound 3) | 11 | |

| This compound-8-carboxylic acid (Compound 4) | 103 |

Other Potential Signaling Pathways

As a purine analogue, 7-deazaxanthine may have off-target effects on other signaling pathways by acting as an ATP analog. Potential pathways that could be affected include:

-

Cyclin-Dependent Kinase (CDK) Signaling Pathway: Interference with CDKs could affect cell cycle progression.

-

Protein Kinase A (PKA) Signaling Pathway: Inhibition of PKA could have widespread effects on cellular metabolism and gene expression.

-

Protein Kinase C (PKC) Signaling Pathway: As an ATP-competitive inhibitor, it could potentially inhibit PKC.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound and its derivatives.

Synthesis of this compound Derivatives

A common and efficient method for synthesizing the 7-deazaxanthine scaffold is through a one-pot, three-component reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Novel Microtubule-Targeting 7-Deazahypoxanthines Derived from Marine Alkaloid Rigidins with Potent in Vitro and in Vivo Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Genesis of a Scaffold: A Technical Chronicle of 7-Deazahypoxanthine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Biological Significance of 7-Deazahypoxanthine.

Introduction

This compound, a pyrrolo[2,3-d]pyrimidine core, represents a pivotal scaffold in medicinal chemistry and drug discovery. As a purine analog, its unique structural modification—the replacement of the nitrogen atom at position 7 with a carbon atom—confers altered electronic properties and metabolic stability, making it a valuable building block for a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, biological activities, and the signaling pathways modulated by its derivatives. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its multifaceted role in drug development.

Discovery and Historical Perspective

The exploration of purine analogs as potential antimetabolites and therapeutic agents began in the mid-20th century. While the definitive first synthesis of this compound is not singular and evolved from early explorations of purine chemistry, the foundational work on purine nucleoside analogs by Davoll and Lowy in 1951 was instrumental in laying the groundwork for the synthesis of such modified heterocycles. Their research into new synthetic routes for purine nucleosides spurred further investigation into isosteric replacements within the purine ring system.

Initially investigated for its potential to interfere with nucleic acid metabolism, this compound itself did not immediately emerge as a therapeutic agent. Instead, its significance grew as a versatile chemical scaffold. Researchers discovered that derivatives of this core structure exhibited a wide range of potent biological activities, from anticancer and antiviral to enzyme inhibition. This has led to the development of numerous compounds that are now integral to preclinical and clinical research.

Synthetic Protocols

The synthesis of the this compound core and its derivatives can be achieved through various synthetic strategies. Below are detailed protocols for a common method of synthesizing the parent compound and a general approach for creating more complex, substituted derivatives.

Synthesis of this compound (7H-pyrrolo[2,3-d]pyrimidin-4-one)

A prevalent method for the synthesis of the this compound core involves the cyclization of a substituted pyrimidine precursor.

Experimental Protocol:

-

Starting Material: 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol.

-

Reaction: 150 mg (0.7 mmol) of 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol is dissolved in 5.0 mL of 1N HCl solution.

-

Stirring: The mixture is stirred at room temperature for 1 hour.

-

Isolation: The resulting precipitate is filtered, washed with a minimal amount of water, and dried in a vacuum oven overnight.

-

Product: This yields approximately 60 mg (64%) of this compound as a white solid.

Synthesis of this compound.

Multicomponent Reaction for Substituted this compound Derivatives

A versatile approach for generating a library of substituted this compound derivatives is through a multicomponent reaction (MCR).

Experimental Protocol:

-

Reactants: A mixture of an appropriate sulfonamido acetophenone (1.0 eq), a benzaldehyde derivative (1.0 eq), and cyanoacetamide (1.0 eq) are combined.

-

Solvent and Base: The reactants are suspended in ethanol, and granular potassium carbonate (K₂CO₃) is added as a base.

-

Reaction: The mixture is heated to reflux.

-

Intermediate Formation: This reaction yields a substituted aminopyrrole precursor.

-

Cyclization: The aminopyrrole is then cyclized via a ring-closing reaction with an appropriate alkyne, such as ethyl-hex-5-ynoate, in the presence of a strong base like sodium ethoxide at elevated temperatures to form the this compound framework.

Multicomponent Synthesis Workflow.

Biological Activities and Quantitative Data

While this compound itself exhibits some biological activity, its primary importance lies in serving as a scaffold for highly potent derivatives. These derivatives have been investigated for a range of therapeutic applications, including as anticancer agents and enzyme inhibitors.

Anticancer Activity

Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics.

| Compound/Analog | Cancer Cell Line | IC₅₀ Value | Reference |

| This compound Analog 1 | HeLa | Potent nanomolar activity | [1] |

| C2-alkynyl this compound | Colon Cancer Cell Lines | Double to single-digit nanomolar | [1] |

| Rigidin-inspired Derivative 33 | HeLa | GI₅₀ = 45 ± 4 nM | [2] |

| Rigidin-inspired Derivative 59 | HeLa | GI₅₀ = 45 ± 4 nM | [2] |

Enzyme Inhibition

The this compound core has been utilized to design potent inhibitors of several key enzymes.

This compound is a known inhibitor of xanthine oxidase, an enzyme involved in purine metabolism and associated with hyperuricemia and gout.

| Compound/Analog | Enzyme | IC₅₀ Value | Reference |

| This compound | Xanthine Oxidase | Known inhibitor, specific IC₅₀ not widely reported | |

| 8-functionally substituted derivative 3 | Xanthine Oxidase | 11 µM | |

| This compound-8-carboxylic acid 4 | Xanthine Oxidase | 103 µM |

Derivatives of this compound are potent inhibitors of PNP, a target for T-cell malignancies and autoimmune diseases.

| Compound/Analog | Enzyme | IC₅₀ Value | Reference |

| Acyclic nucleoside phosphonates with 9-deazahypoxanthine | Human PNP | As low as 19 nM | [3] |

| Acyclic nucleoside phosphonates with 9-deazahypoxanthine | M. tuberculosis PNP | As low as 4 nM |

Adenosine A₂A Receptor Antagonism

Certain derivatives have been explored as antagonists of the adenosine A₂A receptor, a target for neurodegenerative disorders like Parkinson's disease.

| Compound/Analog | Receptor | Kᵢ Value | Reference |

| 7-deaza-9-phenylhypoxanthine | Adenosine A₂A Receptor | Data suggests lower affinity compared to newer antagonists |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound derivatives are a result of their interaction with multiple cellular targets and signaling pathways.

Microtubule Targeting Pathway

Many potent anticancer this compound derivatives function as microtubule-targeting agents. They bind to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, preventing mitosis and ultimately triggering apoptosis.

Microtubule Targeting by this compound Derivatives.

Adenosine A₂A Receptor Signaling Pathway

As antagonists of the adenosine A₂A receptor, certain this compound derivatives can modulate downstream signaling cascades. The A₂A receptor is a Gs protein-coupled receptor. Its activation by adenosine normally leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). By blocking this receptor, this compound derivatives can prevent these downstream effects, which has therapeutic implications in neurological disorders where this pathway is dysregulated.

Adenosine A₂A Receptor Antagonism.

Purine Nucleoside Phosphorylase (PNP) Inhibition Pathway

Inhibition of PNP by this compound derivatives has profound effects, particularly in T-cells. PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of deoxyguanosine (dGuo). When PNP is inhibited, dGuo accumulates and is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP allosterically inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, leading to apoptosis. This accumulation of dGTP also activates a cascade of caspases, including caspase-3, -8, and -9, further promoting programmed cell death.

PNP Inhibition and Induction of Apoptosis.

Conclusion

From its origins in the mid-20th century exploration of purine analogs, this compound has evolved into a cornerstone of modern medicinal chemistry. Its robust and versatile scaffold has enabled the development of a multitude of derivatives with potent and diverse biological activities. The ability of these compounds to selectively target key cellular components and signaling pathways, including microtubules, G protein-coupled receptors, and essential enzymes, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological significance of this compound, offering valuable insights for researchers and drug development professionals. The continued exploration of this remarkable scaffold promises to yield novel therapeutic agents for a wide range of diseases.

References

7-Deazahypoxanthine solubility in DMSO and other solvents

An In-Depth Technical Guide to the Solubility of 7-Deazahypoxanthine

Introduction

This compound, with the chemical formula C₆H₅N₃O, is a synthetic purine analog that serves as a crucial scaffold in medicinal chemistry.[1] At room temperature, it appears as a white to off-white crystalline solid.[1] Its structure, characterized by the replacement of a nitrogen atom at the 7-position with a carbon, differentiates it from its endogenous counterpart, hypoxanthine. This modification significantly alters its electronic properties and hydrogen bonding capabilities, making it a valuable building block for the development of various therapeutic agents, including antiviral and anticancer drugs.[1] Given its importance, a thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is paramount for researchers in drug discovery and development. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and an exploration of its biological signaling pathways.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and in vitro assay design. This compound exhibits limited solubility in aqueous solutions but is more readily soluble in polar organic solvents like dimethyl sulfoxide (DMSO).[1] The poor aqueous solubility of this compound and its derivatives can pose challenges in experimental reproducibility and therapeutic development.[2]

Below is a summary of the available quantitative solubility data for this compound in various solvents.

| Solvent | Solubility | Temperature | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (370.04 mM) | Not Specified | Requires sonication; hygroscopic nature of DMSO can impact solubility. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | - | |

| Water | Limited solubility | Room Temperature | - | |

| Alkaline Aqueous Solutions | More readily soluble than in water | Room Temperature | - |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a foundational technique for obtaining accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., DMSO, water, ethanol)

-

Sealed glass vials or flasks

-

Temperature-controlled agitator (shaker or magnetic stirrer)

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the container in a temperature-controlled agitator.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Once equilibrium is achieved, separate the undissolved solid from the saturated solution.

-

This is typically done by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Accurately determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.

-

Below is a diagram illustrating the workflow for the shake-flask solubility determination method.

Biological Activity and Signaling Pathways

This compound and its derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action primarily involve the disruption of critical cellular processes.

Microtubule Destabilization: A primary mechanism of action for C2-substituted this compound derivatives is their ability to disrupt the microtubule network in cancer cells. These compounds bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization. This disruption of microtubule dynamics leads to mitotic arrest and subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer cells.

The following diagram illustrates the signaling pathway of microtubule destabilization by this compound analogs.

Inhibition of Angiogenesis: 7-Deazaxanthine, a related compound, has been reported to possess anti-angiogenic properties. This is thought to occur through the inhibition of Vascular Endothelial Growth Factor (VEGF) synthesis and by preventing VEGF from binding to its receptor (VEGFR). By inhibiting the VEGF signaling pathway, 7-deazaxanthine may impede the formation of new blood vessels, which is essential for tumor growth and metastasis.

Conclusion

This technical guide provides a detailed overview of the solubility of this compound, highlighting its preferential solubility in polar organic solvents such as DMSO. The provided experimental protocol for the shake-flask method offers a standardized approach for researchers to determine its solubility in various solvent systems. Furthermore, the elucidation of its involvement in key signaling pathways, including microtubule destabilization, potential angiogenesis inhibition, and xanthine oxidase inhibition, underscores its significance as a versatile scaffold in the development of novel therapeutics. A comprehensive understanding of these properties is essential for advancing the research and application of this compound and its derivatives in medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 7-Deazahypoxanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deazahypoxanthine, a pyrrolo[2,3-d]pyrimidine derivative, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a structural analog of the purine hypoxanthine, it serves as a key scaffold for the synthesis of various biologically active molecules, including potent anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis of its biological activities, and visual representations of relevant pathways and workflows.

Chemical and Physical Properties

This compound, also known as 3,7-Dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, is a white to off-white crystalline solid.[1] Its core structure consists of a pyrimidine ring fused to a pyrrole ring.[2] This modification, replacing the nitrogen at the 7-position of the purine ring with a carbon, alters its electronic properties and hydrogen bonding capabilities compared to its parent compound, hypoxanthine.[1]

General and Physical Properties

A summary of the key physical and chemical identifiers for this compound is provided in the table below. The compound is stable under ambient conditions but should be stored in a cool, dry, and dark environment to prevent degradation.[3]

| Property | Value | Reference(s) |

| CAS Number | 3680-71-5 | [4] |

| Molecular Formula | C₆H₅N₃O | |

| Molecular Weight | 135.12 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 345-350 °C | |

| Boiling Point | Not available (likely decomposes) | |

| pKa (Predicted) | 11.99 ± 0.20 |

Solubility

This compound exhibits limited solubility in water but is more readily soluble in polar organic solvents such as dimethyl sulfoxide (DMSO). Quantitative solubility data is crucial for the design of in vitro and in vivo experiments.

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (with sonication) | |

| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | |

| Water | Sparingly soluble |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While detailed spectral assignments for the parent compound are not extensively published, general characteristics can be inferred from its structure and data on related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of pyrrolo[2,3-d]pyrimidine derivatives typically shows characteristic signals for the protons on the pyrrole and pyrimidine rings. For a synthesized sample of 3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one, the following ¹H NMR data has been reported in DMSO-d₆:

-

¹H NMR (360 MHz, DMSO-d₆): δ 11.83 (s, 1H, NH), 10.75 (s, 1H, NH), 7.80 (s, 1H), 7.01 (dd, J=2.65, 3.21 Hz, 1H), and 6.42 (dd, J=2.09, 3.21 Hz, 1H).

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be expected at m/z 135, corresponding to its molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ due to the N-H groups in the pyrrole and pyrimidine rings.

-

C=O stretching: A strong, sharp peak around 1650-1700 cm⁻¹ corresponding to the carbonyl group.

-

C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region.

-

C-H stretching: Peaks around 3000-3100 cm⁻¹ for the aromatic C-H bonds.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the this compound scaffold involves the cyclization of a substituted pyrimidine precursor. The following is a representative protocol:

Reaction:

-

Starting Material: 6-Amino-5-(2,2-diethoxy-ethyl)-3H-pyrimidin-4-one

-

Reagent: 1N Hydrochloric Acid (HCl)

-

Procedure:

-

Dissolve 150 mg (0.7 mmol) of 6-Amino-5-(2,2-diethoxy-ethyl)-3H-pyrimidin-4-one in 5.0 mL of 1N HCl solution.

-

Stir the mixture at room temperature for 1 hour.

-

Filter the resulting precipitate.

-

Wash the precipitate with a minimal amount of water.

-

Dry the solid in a vacuum oven overnight to yield 3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one as a white solid (60 mg, 64% yield).

-

Xanthine Oxidase Inhibition Assay

This compound and its derivatives are known inhibitors of xanthine oxidase, a key enzyme in purine metabolism. The following spectrophotometric assay can be used to determine the inhibitory activity.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

-

Xanthine Oxidase

-

Xanthine (substrate)

-

This compound (inhibitor)

-

Potassium phosphate buffer (pH 7.5)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare serial dilutions of the stock solution in DMSO.

-

In a 96-well plate, add the following to each well:

-

178 µL of potassium phosphate buffer

-

2 µL of the this compound dilution (or DMSO for control)

-

10 µL of xanthine oxidase solution

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 10 µL of xanthine solution to each well.

-

Immediately measure the increase in absorbance at 295 nm at regular intervals for 10-15 minutes.

-

Calculate the reaction rates and determine the IC₅₀ value.

Tubulin Polymerization Assay

Derivatives of this compound are potent microtubule-targeting agents. A tubulin polymerization assay can be used to assess this activity.

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm. Inhibitors of polymerization will prevent this increase.

Materials:

-

Purified tubulin

-

GTP

-

Polymerization buffer

-

This compound

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

On ice, prepare a reaction mixture containing polymerization buffer, GTP, and tubulin.

-

Add the this compound solution or DMSO (for control) to the reaction mixture.

-

Transfer the mixture to a pre-warmed cuvette in the spectrophotometer at 37 °C.

-

Monitor the change in absorbance at 340 nm over time.

-

Analyze the polymerization curves to determine the effect of the compound.

Biological Signaling Pathways

Inhibition of Microtubule Dynamics

A primary mechanism of action for many C2-substituted this compound derivatives is the disruption of microtubule dynamics. These compounds bind to tubulin, inhibiting its polymerization into microtubules. This leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.

References

- 1. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arxiv.org [arxiv.org]

- 3. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Rigidin-Inspired Antiproliferative Agents with Modifications on the this compound C7/C8 Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]

7-Deazahypoxanthine: A Purine Analog with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deazahypoxanthine, a pyrrolo[2,3-d]pyrimidine, is a significant purine analog that has garnered substantial interest in medicinal chemistry and drug development. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to a range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its synthesis, its role as a purine analog, and its primary mechanisms of action, with a focus on its anticancer and enzymatic inhibitory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development of this compound-based therapeutics.

Introduction

Purine analogs are a cornerstone of chemotherapy and antiviral therapy, acting as antimetabolites that interfere with nucleic acid synthesis and other essential cellular processes. This compound, which belongs to the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) class of compounds, is a notable example.[1] The replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom fundamentally alters its electronic properties and metabolic stability, making it a valuable scaffold for drug design.[2]

Derivatives of this compound have demonstrated potent biological activities, including anticancer and antiviral effects.[3] The primary and most well-documented anticancer mechanism of action for C2-substituted 7-deazahypoxanthines is their ability to disrupt the microtubule network in cancer cells.[4] Additionally, these compounds have been investigated as inhibitors of key enzymes such as xanthine oxidase. This guide will delve into the technical details of this compound's chemistry, biological activities, and the experimental methodologies used to evaluate its therapeutic potential.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common and efficient method is the one-pot, three-component reaction. More complex, tricyclic analogs can be generated through multi-step synthesis starting from substituted pyrrolo[2,3-d]pyrimidin-4(1H)-ones.

General One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

A versatile method for synthesizing the 7-deazaxanthine core, a precursor to many this compound derivatives, involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. This reaction is often catalyzed by tetra-n-butylammonium bromide (TBAB) and proceeds under mild conditions with high yields.

Synthesis of Functionalized this compound Derivatives

Functionalized derivatives of this compound can be synthesized to explore structure-activity relationships. For example, 6-functionalized pyrrolo[2,3-d]pyrimidines have been synthesized from 4,6-dichloropyrimidine-5-carbaldehyde.

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a range of biological activities, with their anticancer properties being the most extensively studied.

Anticancer Activity

The anticancer effects of this compound derivatives are primarily attributed to two mechanisms: microtubule destabilization and potential inhibition of angiogenesis.

C2-substituted 7-deazahypoxanthines act as microtubule-targeting agents. They bind to β-tubulin at the colchicine-binding site, which inhibits tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Some 7-deazaxanthine derivatives have been shown to possess anti-angiogenic properties, potentially through the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling. By interfering with the formation of new blood vessels, these compounds can restrict the blood supply to tumors, thereby impeding their growth and metastasis. VEGF inhibitors can act by binding to VEGF itself or its receptors, preventing the activation of downstream signaling pathways that promote angiogenesis.

Enzymatic Inhibition

This compound and its derivatives have been shown to inhibit the activity of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.

Quantitative Data

The antiproliferative activity of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| This compound derivative 3 | Xanthine Oxidase | 11 | |

| This compound derivative 4 | Xanthine Oxidase | 103 | |

| C2-alkynyl-7-deazahypoxanthine (analogue 7) | SW620 (Human Colon Cancer) | Statistically significant tumor volume reduction at 3 mg/kg | |

| DL-3 | MDA-MB-231 (Breast Cancer) | 5.3 ± 0.69 | |

| DL-3 | MCF-7 (Breast Cancer) | 3.54 ± 0.76 | |

| DL-4 | MDA-MB-231 (Breast Cancer) | 7.9 ± 0.99 | |

| DL-4 | MCF-7 (Breast Cancer) | 4.75 ± 1.09 | |

| Compound 13 | MCF-7 (Breast Cancer) | 3.0 | |

| Compound 14 | MCF-7 (Breast Cancer) | 4.0 | |

| Compound 15 | MCF-7 (Breast Cancer) | 1.88 ± 0.06 | |

| Compound 15 | HepG2 (Liver Cancer) | 1.62 ± 0.02 | |

| Compound 50 | MCF-7 (Breast Cancer) | 13.2 | |

| Compound 50 | HepG2 (Liver Cancer) | 22.6 | |

| Compound 51 | MCF-7 (Breast Cancer) | 24.9 | |

| Compound 51 | HepG2 (Liver Cancer) | 16.2 | |

| Thienopyrimidine 52 | T47D (Breast Cancer) | 6.9 ± 0.04 | |

| Thienopyrimidine 52 | MDA-MB-231 (Breast Cancer) | 10 ± 0.04 | |

| Compound 85 | MCF-7 (Breast Cancer) | 1.04 ± 0.08 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound Derivatives

Protocol: One-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives

-

A mixture of an arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and a barbituric acid derivative (1.0 mmol) is stirred in ethanol (10 mL).

-

Tetra-n-butylammonium bromide (TBAB) (5 mol%) is added as a catalyst.

-

The reaction mixture is stirred at 50 °C for the time specified in the relevant literature.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrrolo[2,3-d]pyrimidine derivative.

In Vitro Tubulin Polymerization Assay

Protocol: Fluorometric Assay

-

Purified tubulin (from porcine brain, 2 mg/mL) is prepared in an assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

-

The tubulin solution is allowed to polymerize in the presence of 1 mM GTP and 10% glycerol (as a polymerization enhancer).

-

The test compound (this compound derivative) at various concentrations is added to the tubulin solution.

-

DAPI (6.3 µM) is added to the mixture to monitor the extent of polymerization fluorimetrically.

-

The fluorescence is measured over time using a fluorometer with appropriate excitation and emission wavelengths. An increase in fluorescence indicates tubulin polymerization. The inhibitory effect of the compound is determined by comparing the polymerization rate in the presence of the compound to a control (DMSO vehicle).

Xanthine Oxidase Inhibition Assay

Protocol: Spectrophotometric Assay

-

Reagent Preparation:

-

XO Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.

-

Substrate Stock Solution: 2 mM xanthine in XO Assay Buffer.

-

Enzyme Stock Solution: Xanthine oxidase in XO Assay Buffer at a concentration that yields a linear rate of product formation.

-

Inhibitor Stock Solution: 10 mM this compound derivative in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Prepare serial dilutions of the inhibitor stock solution in DMSO.

-

Add 2 µL of each inhibitor dilution to the appropriate wells. Add 2 µL of DMSO for the no-inhibitor control.

-

Add 178 µL of XO Assay Buffer to each well.

-

Add 10 µL of the xanthine oxidase enzyme solution to each well and pre-incubate for 5-10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the xanthine substrate solution to each well (final volume 200 µL).

-

Immediately measure the increase in absorbance at 293 nm or 295 nm every 30 seconds for 10-15 minutes in a microplate reader.

-

-

Data Analysis:

-

Calculate the reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each concentration.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Human Tumor Xenograft Model

Protocol: In Vivo Anticancer Efficacy Evaluation

-

Cell Culture and Animal Model:

-

Human cancer cells (e.g., SW620 colon cancer cells) are cultured under standard conditions.

-

Athymic nude mice (4-6 weeks old) are used as the animal model.

-

-

Tumor Implantation:

-

A suspension of cancer cells (e.g., 2.5 million cells in 100 µL of culture medium with 50% Matrigel) is injected subcutaneously into the flank of each mouse.

-

-

Treatment:

-

Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

-

The treatment group receives the this compound derivative (e.g., 3 mg/kg) via intraperitoneal injection, typically 5 times per week.

-

The control group receives the vehicle (e.g., DMSO/saline solution) following the same schedule.

-

-

Monitoring and Data Collection:

-

Tumor volume is measured 2-3 times weekly using calipers (Volume = (length × width²) / 2).

-

Animal body weight is monitored as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

-

Tumors are excised and weighed.

-

The tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: Microtubule targeting by this compound derivatives.

Caption: Inhibition of VEGF signaling pathway.

Caption: Experimental workflow for in vivo xenograft studies.

Conclusion

This compound represents a versatile and promising scaffold in the field of drug discovery. Its ability to mimic endogenous purines allows for the rational design of potent inhibitors of various biological processes. The significant anticancer activity of its derivatives, primarily through microtubule destabilization, highlights its potential for the development of novel chemotherapeutic agents. The detailed synthetic routes, biological data, and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals dedicated to advancing the therapeutic applications of this compound and its analogs. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and exploration of other potential biological targets will be crucial in translating the promise of this purine analog into clinical reality.

References

- 1. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound derivatives and evaluation of their activity against xanthine oxidase | Хімічні проблеми сьогодення [jhps.donnu.edu.ua]

The Biological Activity of 7-Deazahypoxanthine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazahypoxanthine, a purine analog belonging to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds, has emerged as a scaffold of significant interest in medicinal chemistry and drug discovery.[1] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on its anticancer properties. The document details its mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols for cited assays, and visualizes relevant biological pathways and experimental workflows.

Core Biological Activities

The primary biological activities of this compound derivatives are centered on their potent anticancer effects , with additional activity reported as enzyme inhibitors .

Anticancer Activity

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines, with some analogs exhibiting efficacy in the nanomolar range.[2][3] The principal mechanism underlying this anticancer activity is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4] A secondary, less-established mechanism may involve the inhibition of angiogenesis.

Mechanism of Action: Microtubule Destabilization

C2-substituted this compound analogues act as potent microtubule-targeting agents. They bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. The result is a cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.

Potential Mechanism of Action: Angiogenesis Inhibition

The parent compound, 7-deazaxanthine, has been suggested to possess anti-angiogenic properties by inhibiting the synthesis of Vascular Endothelial Growth Factor (VEGF) and preventing its binding to the VEGF receptor (VEGFR). While this mechanism is proposed, extensive in vivo studies confirming this specific action for this compound derivatives are not yet widely available in the reviewed literature.

Enzyme Inhibition

This compound and its derivatives have been identified as inhibitors of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. The resulting 7-deazaxanthine is a strong inhibitor of this enzymatic reaction. This inhibitory activity suggests potential therapeutic applications in conditions associated with hyperuricemia, such as gout.

Quantitative Data

The antiproliferative activity of this compound derivatives has been quantified across various cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50).

In Vitro Antiproliferative Activity of this compound Derivatives

| Compound/Analog | Cancer Cell Line | IC50 / GI50 Value | Assay Type | Reference |

| C2-alkynyl-7-deazahypoxanthine (analogue 7) | Colon Cancer Cell Lines | Double to single-digit nanomolar | Not Specified | |

| This compound Analog 1 | HeLa | Potent nanomolar activity | MTT Assay | |

| N9-substituted this compound derivatives | HeLa | Nanomolar activities | MTT Assay | |

| 6-[4-(2-ethoxyethoxy)benzoyl]-2-(pent-4-yn-1-yl)-5-phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | HeLa | 15 nM | MTT Assay | |

| 6-[4-(2-ethoxyethoxy)benzoyl]-5-(3-fluorophenyl)-2-(pent-4-yn-1-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | HeLa | 15 nM | MTT Assay | |

| C2-alkynyl-7-deazahypoxanthine (analogue 7) | SW620 (Colon) | 9 nM | SRB Assay | |

| C2-alkynyl-7-deazahypoxanthine (analogue 7) | HCT116 (Colon) | 10 nM | SRB Assay | |

| C2-alkynyl-7-deazahypoxanthine (analogue 7) | HT29 (Colon) | 12 nM | SRB Assay | |

| C2-alkynyl-7-deazahypoxanthine (analogue 7) | Caco-2 (Colon) | 15 nM | SRB Assay | |

| C2-alkynyl-7-deazahypoxanthine (analogue 7) | WI38 (Normal Fibroblast) | >15,000 nM | SRB Assay |

In Vivo Anticancer Efficacy of a C2-alkynyl-7-deazahypoxanthine Analog

| Compound ID | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Toxicity | Reference |

| C2-alkynyl-7-deazahypoxanthine (analogue 7) | Human Colon Cancer (SW620 xenograft) | Athymic nude mice | 3 mg/kg, intraperitoneal injection, 5 times per week for 17 days | Statistically significant (P ≤ 0.01) reduction in tumor volume | No significant weight loss observed |

Xanthine Oxidase Inhibition

| Compound | IC50 Value | Reference |

| 8-functionally substituted this compound (compound 3) | 11 μM | |

| This compound-8-carboxylic acid (compound 4) | 103 μM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of C2-Substituted 7-Deazahypoxanthines

A general procedure for the synthesis of C2-substituted 7-deazahypoxanthines involves a multicomponent reaction to form a 2-aminopyrrole intermediate, followed by a ring-closing reaction.

General Procedure:

-

Formation of 2-Aminopyrrole Intermediate: A mixture of methylsulfonamidoacetophenone, benzaldehyde, and cyanoacetamide is reacted to yield the 2-aminopyrrole precursor.

-

Ring Closure: The 2-aminopyrrole is reacted with a selected ethyl ester in the presence of sodium ethoxide (EtONa) in ethanol (EtOH).

-

The reaction mixture is refluxed overnight.

-

Following reflux, the mixture is diluted with water and neutralized with 1 M HCl.

-

The resulting precipitate, the this compound derivative, is collected by filtration and dried.

-

Further purification can be achieved using column chromatography.

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Reagents:

-

Purified tubulin protein

-

Guanosine triphosphate (GTP)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., Paclitaxel for polymerization enhancement)

-

Negative control (e.g., DMSO vehicle)

Procedure:

-

Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer on ice.

-

Add the test compound or control to the mixture.

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the increase in fluorescence over time as the fluorescent reporter incorporates into the polymerizing microtubules.

-

Data is collected using a fluorescence plate reader.

Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. Inhibitors of polymerization will show a decreased rate and/or extent of fluorescence compared to the DMSO control.

Cell Viability Assays (MTT and SRB)

These colorimetric assays are used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate IC50 values from the dose-response curves.

SRB (Sulforhodamine B) Assay:

-

Seed and treat cells as in the MTT assay.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB solution.

-

Wash away the unbound dye.

-

Solubilize the bound dye with a Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 515 nm).

-

Calculate IC50 values from the dose-response curves.

Human Tumor Xenograft Model

This in vivo model is used to evaluate the anticancer efficacy of a compound on tumor growth.

Procedure:

-

Cell Implantation: Human cancer cells (e.g., SW620 colon cancer cells) are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with the this compound derivative (e.g., via intraperitoneal injection) or a vehicle control according to a specific dosing regimen.

-

Monitoring: Tumor volume and animal body weight are monitored regularly throughout the study.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical significance is determined using appropriate statistical tests.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase.

Reagents:

-

Xanthine Oxidase (XO) enzyme

-

Xanthine (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

Test compound (dissolved in DMSO)

-

DMSO (for control)

Procedure (96-well plate format):

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the compound dilutions or DMSO to the appropriate wells of a microplate.

-

Add the potassium phosphate buffer to each well.

-

Add the XO enzyme solution and pre-incubate at room temperature.

-

Initiate the reaction by adding the xanthine substrate solution.

-

Immediately measure the increase in absorbance at 293 nm or 295 nm over time, which corresponds to the formation of uric acid.

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Workflow Diagrams

Microtubule Destabilization Signaling Pathway

Caption: Signaling pathway of microtubule destabilization by this compound derivatives.

Proposed VEGF Signaling Inhibition Pathway

Caption: Proposed mechanism of VEGF signaling inhibition by this compound.

Experimental Workflow for In Vivo Anticancer Activity Assessment

Caption: General experimental workflow for assessing in vivo anticancer activity.

Antiviral Activity

While the 7-deazapurine scaffold is present in several known antiviral compounds, particularly 7-deazaadenosine derivatives, the direct and significant antiviral activity of this compound itself is not as well-documented in the current scientific literature. Studies on the antiviral properties of this class of compounds have primarily focused on other substitutions on the purine ring analog. Therefore, while the potential for antiviral activity exists within the broader 7-deazapurine family, further research is needed to specifically elucidate the antiviral profile of this compound and its derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with potent biological activities, most notably in the realm of oncology. Their well-defined mechanism of action as microtubule-destabilizing agents, coupled with demonstrated in vitro and in vivo efficacy, makes them attractive candidates for further drug development. The additional activity as a xanthine oxidase inhibitor opens up other potential therapeutic avenues. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this versatile scaffold. Future research should focus on optimizing the pharmacokinetic properties of these compounds, further elucidating the potential anti-angiogenic mechanism, and exploring a broader range of biological targets.

References

An In-depth Technical Guide to 7-Deazahypoxanthine Derivatives and Their Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazahypoxanthine, a pyrrolo[2,3-d]pyrimidine core structure, represents a privileged scaffold in medicinal chemistry. As isosteres of natural purines, these compounds have garnered significant attention for their diverse biological activities, making them valuable lead structures in drug discovery.[1][2] The replacement of the nitrogen atom at position 7 with a carbon atom alters the electronic properties of the purine ring system, providing a vector for chemical modification and influencing the molecule's interaction with biological targets.[3][4] This guide provides a comprehensive overview of the synthesis of this compound derivatives and their applications, with a focus on their roles as xanthine oxidase inhibitors, antiproliferative agents, and kinase inhibitors.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through various synthetic strategies. Key approaches include the construction of the pyrimidine ring onto a pre-existing pyrrole core and multicomponent reactions that efficiently assemble the heterocyclic system in a single step.

Multicomponent Reaction (MCR) Approach

A highly efficient method for the synthesis of polysubstituted 7-deazahypoxanthines involves a multicomponent reaction. This approach allows for the rapid generation of a diverse library of compounds from simple starting materials.[5] A common strategy involves the reaction of a sulfonamido acetophenone, an aldehyde, and cyanoacetamide to form a highly substituted aminopyrrole precursor. This intermediate then undergoes a ring-closing reaction to yield the this compound framework.

Synthesis via Functionalization of the Pyrrolo[2,3-d]pyrimidine Core

Another common approach involves the chemical modification of a pre-synthesized 7-deazapurine core. This allows for the introduction of various substituents at different positions of the heterocyclic system, enabling the fine-tuning of the molecule's biological activity. For instance, 6-functionalized pyrrolo[2,3-d]pyrimidines can be synthesized from commercially available starting materials like 4,6-dichloropyrimidine-5-carbaldehyde. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to introduce aryl or heteroaryl groups at specific positions of the 7-deazapurine nucleus.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a wide range of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Xanthine Oxidase Inhibition

Certain this compound derivatives have been identified as inhibitors of xanthine oxidase, a key enzyme in purine metabolism. Overactivity of this enzyme can lead to hyperuricemia and gout. The inhibitory activity of these compounds is influenced by the nature of the substituents on the pyrrolo[2,3-d]pyrimidine core.

Antiproliferative Activity via Tubulin Polymerization Inhibition

A significant area of research has focused on this compound derivatives as potent antiproliferative agents. Many of these compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The antiproliferative potency of these derivatives is highly dependent on the substituents, particularly at the C2 and C6 positions of the this compound scaffold.

Kinase Inhibition

The 7-deazapurine scaffold has also proven to be a versatile template for the design of potent and selective kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have been developed to target a variety of kinases, including Tropomyosin receptor kinase A (TRKA), Casein kinase 1 delta (CK1δ), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/1B (DYRK1A/1B). The strategic placement of substituents allows for interactions with the ATP-binding site of kinases, leading to potent and selective inhibition.

Quantitative Data

The biological activities of representative this compound derivatives are summarized in the tables below.

| Compound | Target | Assay | IC50 (µM) | Reference |

| Xanthine Oxidase Inhibitors | ||||

| Derivative 3 | Xanthine Oxidase | Enzyme Inhibition | 11 | |

| Derivative 4 | Xanthine Oxidase | Enzyme Inhibition | 103 | |

| Antiproliferative Agents | ||||

| C2-alkynyl analogue | Colon Cancer Cell Lines | Antiproliferative | Double- to single-digit nanomolar | |

| Compound 33 | HeLa Cells | Antiproliferative | Not specified, but potent | |

| Compound 59 | HeLa Cells | Antiproliferative | Not specified, but potent | |

| Kinase Inhibitors | ||||

| Compound 1g | TRKA, CK1δ, DYRK1A/1B | Kinase Inhibition | Potent inhibition | |

| Compound 59 | RET-wt, RET V804M | Kinase Inhibition | Low nanomolar |

Experimental Protocols

General Procedure for the Multicomponent Synthesis of 7-Deazahypoxanthines

-

Synthesis of the Sulfonamido Acetophenone Component:

-

α-Bromination of the starting acetophenone is carried out using a suitable brominating agent (e.g., phenyltrimethylammonium tribromide).

-

A Delépine reaction is then performed by treating the α-bromoacetophenone with hexamethylenetetramine, followed by acid-catalyzed ethanolysis to yield the corresponding 2-aminoacetophenone hydrochloride.

-

Finally, mesylation of the amine is conducted using methanesulfonyl chloride in the presence of a base like triethylamine.

-

-

Multicomponent Reaction to form the Pyrrole Intermediate:

-

The synthesized sulfonamido acetophenone derivative, cyanoacetamide, and a substituted benzaldehyde are refluxed in ethanol with granular anhydrous potassium carbonate to afford the polysubstituted 2-aminopyrrole.

-

-

Ring Closure to form the this compound:

-

The 2-aminopyrrole intermediate is treated with a solution of sodium ethoxide in ethanol, followed by the addition of an appropriate ethyl ester (e.g., ethyl-hex-5-ynoate).

-

The reaction mixture is heated, and upon completion, neutralized and purified to yield the final this compound derivative.

-

In Vitro Tubulin Polymerization Assay

-

A reaction mixture containing purified tubulin protein and GTP in a polymerization buffer (e.g., PIPES-based buffer) is prepared and kept on ice.

-

The this compound test compound or a control (vehicle or known inhibitor/stabilizer) is added to the mixture.

-

The reaction is initiated by raising the temperature to 37°C.

-

The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Inhibitors of tubulin polymerization will show a decreased rate and extent of the absorbance increase compared to the control.

In Vitro Kinase Inhibition Assay

-

A serial dilution of the this compound derivative is prepared in DMSO.

-

The diluted compound or DMSO (vehicle control) is added to the wells of a 384-well plate.

-

The purified recombinant kinase enzyme, diluted in a kinase assay buffer, is added to each well.

-

The kinase reaction is initiated by adding a mixture of the kinase-specific substrate and ATP.

-

The plate is incubated at 30°C for a specified time.

-

The reaction is stopped, and the amount of product formed is quantified using a suitable detection reagent (e.g., ADP-Glo™).

-

The percentage of kinase inhibition is plotted against the compound concentration to determine the IC50 value.

Mandatory Visualizations

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Mechanism of action of antiproliferative this compound derivatives targeting tubulin polymerization.

Caption: General mechanism of this compound derivatives as protein kinase inhibitors.

References

Spectroscopic Profile of 7-Deazahypoxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Deazahypoxanthine (also known as 7H-pyrrolo[2,3-d]pyrimidin-4-one), a crucial heterocyclic compound in medicinal chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom in the molecule.

NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 6.96 | d | 6.83 |

| H-2 | 8.26 | d | 6.83 |

| H-8 | 8.58 | s | - |

Solvent: DMSO-d₆ + 40 µL 5% HCl, Spectrometer Frequency: 700 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 107.00 |

| C-5 | 118.88 |

| C-2 | 137.87 |

| C-8 | 145.78 |

| C-4 | 149.08 |

| C-6 | 160.86 |

Solvent: DMSO-d₆ + 40 µL 5% HCl, Spectrometer Frequency: 175 MHz

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of heterocyclic compounds like this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference from solvent protons.

-

For quantitative measurements, an internal standard such as tetramethylsilane (TMS) may be added.

-

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the unambiguous assignment of proton and carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Infrared (IR) Spectroscopy

Predicted IR Absorption Data

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H (Amide/Pyrrole) | Stretching | 3400 - 3100 | Medium-Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium-Weak |

| C=O (Amide) | Stretching | 1700 - 1650 | Strong |

| C=N | Stretching | 1650 - 1550 | Medium-Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium-Weak |

| C-N | Stretching | 1350 - 1200 | Medium |

| N-H | Bending | 1640 - 1550 | Medium |

| C-H | Bending (out-of-plane) | 900 - 675 | Medium-Strong |

Experimental Protocol for IR Spectroscopy

A general procedure for obtaining an FT-IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (found) | Technique |

| [M - H]⁻ | 134.04 | 134.03 | ESIMS |

ESIMS: Electrospray Ionization Mass Spectrometry

Experimental Protocol for Mass Spectrometry

The following outlines a general protocol for obtaining the mass spectrum of a compound like this compound using Electrospray Ionization (ESI).

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (typically in the micromolar to nanomolar concentration range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be compatible with the ESI process and promote ionization of the analyte. The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can enhance ionization in positive or negative mode, respectively.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Set the ESI source parameters, including the spray voltage, capillary temperature, and gas flow rates, to optimize the signal for the analyte.

-

Acquire the mass spectrum in either positive or negative ion mode over a relevant mass range. For this compound (MW = 135.12 g/mol ), a scan range of m/z 50-500 would be appropriate.

-

High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition of the molecule.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Analyze any fragment ions to gain structural information.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

Potential Therapeutic Applications of 7-Deazahypoxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deazahypoxanthine, a pyrrolopyrimidine core structure, has emerged as a versatile scaffold in medicinal chemistry, leading to the development of potent therapeutic agents.[1] This technical guide provides an in-depth overview of the current understanding and potential therapeutic applications of this compound and its derivatives, with a primary focus on their anticancer properties. It also explores their roles as enzyme inhibitors and their utility as building blocks for other active pharmaceutical ingredients. This document details the mechanisms of action, summarizes key quantitative data, provides experimental protocols for pivotal studies, and visualizes complex biological pathways and workflows to facilitate further research and drug development in this promising area.

Introduction

This compound is a purine analog in which the nitrogen at position 7 is replaced by a carbon atom. This modification grants the molecule unique physicochemical properties and biological activities, making it a valuable starting point for the synthesis of novel therapeutic compounds.[2] While this compound itself has shown some biological activity, its derivatives, particularly those substituted at the C2 position, have demonstrated significant potential, most notably in oncology.[3][4] This guide will delve into the key therapeutic avenues being explored for this class of compounds.

Anticancer Applications

The most significant therapeutic potential of this compound derivatives lies in their application as anticancer agents.[5] Extensive research has focused on C2-substituted analogs, which have shown potent activity against a range of cancer cell lines, particularly colon cancer.

Mechanism of Action: Microtubule Targeting

The primary anticancer mechanism of C2-substituted 7-deazahypoxanthines is the disruption of microtubule dynamics. These compounds act as microtubule-targeting agents by binding to β-tubulin, specifically at or near the colchicine-binding site. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.

Caption: Microtubule destabilization by this compound analogs.

Mechanism of Action: Anti-Angiogenesis